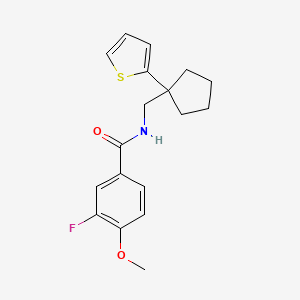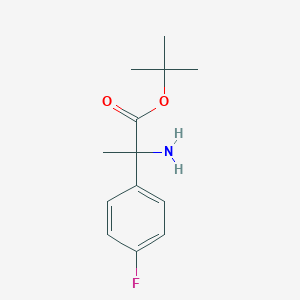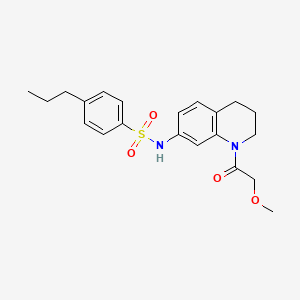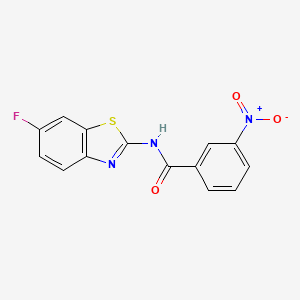![molecular formula C15H11Cl2NO3 B2554007 2-[2-[(2,4-ジクロロフェニル)カルバモイル]フェニル]酢酸 CAS No. 937604-95-0](/img/structure/B2554007.png)
2-[2-[(2,4-ジクロロフェニル)カルバモイル]フェニル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid is a chemical compound with the molecular formula C15H11Cl2NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group, which contributes to its unique chemical properties.
科学的研究の応用
2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid typically involves the reaction of 2,4-dichloroaniline with phenylacetic acid derivatives. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity. The process may include steps such as:
Nitration: Introduction of nitro groups to the phenyl ring.
Reduction: Conversion of nitro groups to amino groups.
Acylation: Formation of the carbamoyl group by reacting with acyl chlorides.
Hydrolysis: Conversion of ester groups to carboxylic acids.
Industrial Production Methods
In industrial settings, the production of 2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also involve purification steps such as crystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions
2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
作用機序
The mechanism of action of 2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar structure.
2-(2-(N-(2,4-Difluorophenyl)carbamoyl)phenyl)acetic acid: A fluorinated analog with different chemical properties.
Uniqueness
2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid is unique due to its specific dichlorophenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
IUPAC Name |
2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-10-5-6-13(12(17)8-10)18-15(21)11-4-2-1-3-9(11)7-14(19)20/h1-6,8H,7H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGIHAXAKXRFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-acetylphenyl)-2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2553932.png)
![3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2553935.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)


![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)
![3,6-diethyl 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2553944.png)


